molecular formula C16H17ClN2O B8638817 1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine CAS No. 144397-01-3

1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine

Cat. No. B8638817
CAS RN: 144397-01-3
M. Wt: 288.77 g/mol
InChI Key: OKNNWGADJHFYLP-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine is a useful research compound. Its molecular formula is C16H17ClN2O and its molecular weight is 288.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

144397-01-3

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-(4-prop-2-enoxyphenyl)hydrazine

InChI

InChI=1S/C16H17ClN2O/c1-2-11-20-16-9-7-15(8-10-16)19(18)12-13-3-5-14(17)6-4-13/h2-10H,1,11-12,18H2

InChI Key

OKNNWGADJHFYLP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of the hydrazine hydrochloride of Step 1 (70 g) in toluene (1.2 L) was added Et3N (107 mL) followed by 4-chlorobenzyl chloride (61 g). The resulting mixture was heated at reflux for 2 hours. The reaction mixture was cooled and Et2O (1.2 L) was added. The triethylammonium hydrochloride salt was filtered off, and the filtrate concentrated under vacuum. The crude residue was purified by chromatography on a bed of silica gel eluting with hexane-EtOAc (6:4) to afford the pure title product as an oil.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
61 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of the hydrazine of Step 1 (70 g) in toluene (1.2L) was added Et3N (107 mL) followed by 4-chlorobenzyl chloride (61 g). The resulting mixture was heated at reflux for 2 hours. The reaction mixture was cooled and Et2O (1.2L) was added. The triethylammonium hydrochloride salt was filtered off, and the filtrate concentrated under vacuum. The crude residue was purified by chromatography on a bed of silica gel eluting with hexane-EtOAc (6:4) to afford the pure title product as an oil.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
61 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
reactant
Reaction Step Four

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